molecular formula C12H16N2O3 B3370747 4-[(Butylcarbamoyl)amino]benzoic acid CAS No. 51739-79-8

4-[(Butylcarbamoyl)amino]benzoic acid

Cat. No.: B3370747
CAS No.: 51739-79-8
M. Wt: 236.27 g/mol
InChI Key: HXHWWLZVCKDTIW-UHFFFAOYSA-N
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Description

4-[(Butylcarbamoyl)amino]benzoic acid is an organic compound characterized by a benzoic acid core substituted with a butylcarbamoyl group and an amino group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butylcarbamoyl)amino]benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to form 4-nitrobenzoic acid. This is achieved by treating benzoic acid with a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of 4-Nitrobenzoic Acid: The nitro group in 4-nitrobenzoic acid is then reduced to an amino group, forming 4-aminobenzoic acid. This reduction can be carried out using catalytic hydrogenation or chemical reduction methods such as using iron and hydrochloric acid.

    Formation of Butylcarbamoyl Derivative: The final step involves the reaction of 4-aminobenzoic acid with butyl isocyanate to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large-scale nitration and reduction processes are employed, often using continuous flow reactors to ensure consistent quality and yield.

    Automated Reaction Systems: The formation of the butylcarbamoyl derivative is automated to maintain precise control over reaction conditions, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Butylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially leading to the formation of amines.

    Substitution: The amino group on the benzoic acid ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include amines and reduced carbamoyl derivatives.

    Substitution: Products vary depending on the electrophile used, leading to halogenated or sulfonated derivatives.

Scientific Research Applications

4-[(Butylcarbamoyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Butylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: Shares the benzoic acid core but lacks the butylcarbamoyl group.

    4-Nitrobenzoic Acid: Precursor in the synthesis, with a nitro group instead of an amino group.

    Butylcarbamate: Contains the butylcarbamoyl group but lacks the benzoic acid core.

Uniqueness

4-[(Butylcarbamoyl)amino]benzoic acid is unique due to the presence of both the butylcarbamoyl and amino groups on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-(butylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWWLZVCKDTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557929
Record name 4-[(Butylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51739-79-8
Record name 4-[(Butylcarbamoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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